7-Bromoquinoline is a halogenated derivative of quinoline, a bicyclic aromatic compound that consists of a benzene ring fused to a pyridine ring. This compound is characterized by the presence of a bromine atom at the seventh position of the quinoline structure. Quinoline and its derivatives are significant in the field of organic chemistry, medicinal chemistry, and materials science due to their diverse biological activities and applications.
7-Bromoquinoline can be obtained from various sources, including natural products and synthetic pathways. It is often derived from the bromination of quinoline or its derivatives. The compound has been studied for its potential applications in pharmaceuticals and as a building block for more complex organic molecules.
7-Bromoquinoline falls under the classification of heterocyclic compounds, specifically as an aromatic compound due to its stable ring structure. It is categorized as a brominated heteroaromatic compound, which influences its reactivity and interactions in chemical reactions.
The synthesis of 7-Bromoquinoline can be achieved through several methods, including:
The bromination reaction typically requires controlled conditions, including temperature and solvent choice (often dichloromethane or acetic acid), to ensure high yields and selectivity for the 7-position. The reaction mechanism involves the formation of a sigma complex followed by deprotonation to restore aromaticity.
The molecular formula for 7-Bromoquinoline is C_9H_6BrN, and it has a molecular weight of approximately 215.06 g/mol. The structure consists of a quinoline backbone with a bromine substituent at the seventh carbon atom.
7-Bromoquinoline participates in various chemical reactions due to its electrophilic nature:
The reactivity of 7-Bromoquinoline is influenced by both the electron-withdrawing nature of the bromine atom and the electron-donating characteristics of the nitrogen atom in the quinoline structure. This balance affects its reactivity patterns in various organic transformations.
The mechanism of action for 7-Bromoquinoline relates closely to its biological activities, particularly in medicinal chemistry:
Studies have demonstrated that halogenated quinolines can exhibit enhanced potency against various pathogens compared to their non-halogenated counterparts, although specific data on 7-Bromoquinoline's mechanism remains limited and warrants further investigation.
7-Bromoquinoline (C₉H₆BrN) is a halogenated heterocyclic compound featuring a benzene ring fused to a pyridine ring, with a bromine atom specifically at the C7 position. This regiochemistry profoundly influences its electronic distribution, creating a dipole moment with partial positive charge localization near the bromine and negative charge at the distal nitrogen. Its molecular weight is 208.06 g/mol, with a boiling point of approximately 310–312°C [1] [4]. Distinguishing it from isomers like 5-bromoquinoline or 7-bromoisoquinoline (CAS 12257441) requires advanced spectroscopic techniques. In nuclear magnetic resonance (NMR), 7-Bromoquinoline exhibits diagnostic signals: H5 resonates as a singlet near δ 8.95 ppm due to deshielding by both nitrogen and bromine, while H6 and H8 appear as doublets of doublets (δ 7.60–7.70 ppm and δ 7.90–8.00 ppm, respectively) due to meta-coupling [1] [2]. Mass spectrometry typically shows a characteristic [M]⁺ peak at m/z 208/210 with a 1:1 intensity ratio from ⁷⁹Br/⁸¹Br isotopes.
The structural consequences of bromine placement are significant. Compared to 7-bromoisoquinoline (where nitrogen is adjacent to the fusion bond), 7-Bromoquinoline displays higher dipole moment (calculated ~2.8 Debye vs. ~1.5 Debye), altered crystallinity, and distinct reactivity in metal-catalyzed couplings due to differing electronic communication between bromine and nitrogen. The SMILES notation (Brc1ccc2c(c1)nccc2Br) explicitly defines connectivity, avoiding ambiguity with isoquinoline isomers (e.g., Brc1cc2c(cc1)cnc2 for 7-bromoisoquinoline) [2] [4] [7].
Table 1: Isomeric Differentiation of 7-Bromoquinoline and Key Analogs
Compound | CAS Number | Molecular Formula | SMILES Notation | Distinctive NMR Feature (Proton) |
---|---|---|---|---|
7-Bromoquinoline | 521259 | C₉H₆BrN | Brc1ccc2c(c1)nccc2Br | H5 singlet δ ~8.95 ppm |
7-Bromoisoquinoline | 12257441 | C₉H₆BrN | Brc1cc2c(cc1)cnc2 | H1 singlet δ ~9.25 ppm |
4,7-Dibromoquinoline | 700871-88-1 | C₉H₅Br₂N | Brc1ccc2c(c1)nccc2Br | H5 absent; H6 singlet δ ~8.70 ppm |
7-Bromo-3-(difluoromethyl)quinoline | 1207747-91-8 | C₁₀H₆BrF₂N | FC(C1=CC2=CC=C(Br)C=C2N=C1)F | CHF₂ doublet δ ~6.80 ppm (t, J=55 Hz) |
Quinoline chemistry traces its origins to Runge’s 1834 isolation from coal tar and Gerhardt’s 1842 extraction from cinchonine alkaloid [5]. Early bromination methods (e.g., electrophilic substitution) suffered from poor regioselectivity, yielding complex mixtures. The advent of directed ortho-metalation (DoM) in the 1980s marked a turning point. By treating quinoline with strong bases like n-butyllithium at low temperatures (-78°C), the C7 position could be selectively deprotonated (kinetic control) and quenched with bromine sources (Br₂ or NBS), enabling efficient 7-Bromoquinoline synthesis [5].
The compound gained prominence in the late 20th century as a precursor for antimalarial analogs like chloroquine. Its utility expanded with the emergence of cross-coupling chemistry; the discovery of palladium-catalyzed reactions (e.g., Suzuki-Miyaura coupling circa 1990s) transformed 7-Bromoquinoline into a versatile building block (handle) for installing aryl, vinyl, or alkynyl groups at C7 [5]. The 21st-century focus on molecular editing further amplified its importance. As articulated in recent perspectives, skeletal editing (SKED) strategies—atom insertion, deletion, or replacement within core scaffolds—leverage 7-Bromoquinoline’s reactivity. For example, converting quinolines to indoles (atom deletion) or pyridines to quinolines (atom insertion) relies on intermediates like 7-Bromoquinoline for regiocontrolled diversification [3]. This evolution underscores its transition from a simple halogenated heterocycle to a strategic linchpin in complex molecule synthesis.
In contemporary synthesis, 7-Bromoquinoline serves three primary functions:
Cross-Coupling Electrophile: The C-Br bond undergoes Pd(0)/Ni(0)-catalyzed couplings with boronic acids (Suzuki), stannanes (Stille), or amines (Buchwald-Hartwig). This allows rapid access to 7-aryl, 7-heteroaryl, or 7-aminoquinolines—privileged motifs in medicinal chemistry. For instance, 7-arylated quinolines are key intermediates for kinase inhibitors like lenvatinib [5] [6].
Directing Group for C-H Functionalization: The nitrogen atom coordinates transition metals, enabling regioselective C-H activation at adjacent positions (C5/C8). For example, Pd(II) catalysis with 7-Bromoquinoline can achieve C5 arylation or acetoxylation without requiring halogen pre-installation, enhancing synthetic efficiency [5].
Skeletal Editing Substrate: As highlighted in molecular editing research, 7-Bromoquinoline participates in atom-swapping reactions. A landmark example is the conversion of quinoline cores to indole or quinazoline systems via photochemical or transition metal-mediated atom deletion/insertion. Such transformations enable scaffold hopping in drug optimization—e.g., interconverting statin-class drugs pitavastatin (quinoline-based) and fluvastatin (indole-based) analogs [3].
Table 2: Synthetic Applications of 7-Bromoquinoline in Modern Methodologies
Reaction Type | Conditions | Product Class | Drug Discovery Relevance |
---|---|---|---|
Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C | 7-Arylquinolines | Kinase inhibitors (e.g., lenvatinib analogs) |
C-H Arylation | Pd(OAc)₂, AgOAc, PivOH, 120°C | 5,7-Disubstituted quinolines | Anticancer scaffolds |
Skeletal Expansion | Photoredox/Ni dual catalysis, diazo compounds | Benzo[h]quinolines | Antibacterial lead optimization |
Multicomponent Reactions (MCRs) | FeCl₃, aryl ketones, DMSO, K₂S₂O₈ | Polysubstituted quinolines | Library synthesis for phenotypic screening |
In drug discovery, Multicomponent Reactions (MCRs) utilizing 7-Bromoquinoline derivatives expedite lead generation. A notable advancement is the FeCl₃-catalyzed oxidative annulation involving anilines, aryl ketones, and DMSO, which constructs quinoline cores with embedded bromine handles for further diversification [5]. This method exemplifies convergent routes to complex analogs for screening against tuberculosis, malaria, and oncology targets. The compound’s role in synthesizing derivatives like 7-Bromo-3-(difluoromethyl)quinoline (CAS 1207747-91-8) further illustrates its utility in introducing metabolically stable motifs—difluoromethyl groups enhance membrane permeability and resist oxidative metabolism [7]. Consequently, 7-Bromoquinoline remains indispensable in the medicinal chemist’s toolkit, bridging traditional heterocyclic chemistry and cutting-edge SKED technologies for next-generation therapeutics [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7